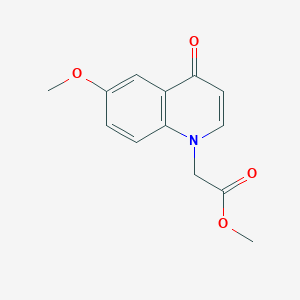

![molecular formula C12H11N3O4 B2726686 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235283-29-0](/img/structure/B2726686.png)

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

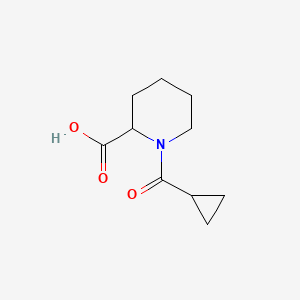

The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several functional groups. It includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . It also contains a benzo[d][1,3]dioxole ring, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The 1,2,4-oxadiazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, solubility, and reactivity .Scientific Research Applications

Antimicrobial Agents

Research has shown that oxadiazole derivatives exhibit promising antimicrobial properties. A study on novel benzoxazole-based 1,3,4-oxadiazoles highlighted their potential as antimicrobial agents against various Gram-positive and Gram-negative bacteria. The study involved the design, synthesis, and screening of these compounds, indicating a significant direction for developing new antimicrobial drugs (Vodela et al., 2013).

Anticancer Activity

Another area of interest is the anticancer activity of oxadiazole derivatives. Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest that oxadiazole derivatives could be potent candidates for anticancer drug development (Ravinaik et al., 2021).

Material Science Applications

Oxadiazole derivatives have also found applications in material science, particularly in the development of new polymers with advanced properties. A study on aromatic polyamides with pendent acetoxybenzamide groups explored the synthesis and characterization of polymers containing 1,3,4-oxadiazole or benzonitrile units. These polymers exhibit good thermal stability and can be processed into thin films, showing potential for various industrial applications (Sava et al., 2003).

Drug Design and Synthesis

The design and synthesis of molecules incorporating oxadiazole units have been pivotal in drug discovery efforts. For instance, novel benzimidazole–oxadiazole hybrid molecules have been synthesized as antimicrobial agents, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This work underlines the versatility of oxadiazole derivatives in designing compounds with specific biological activities (Shruthi et al., 2016).

Mechanism of Action

Target of Action

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a member of the 1,2,4-oxadiazole family . Compounds in this family have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that this compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-7-14-11(19-15-7)5-13-12(16)8-2-3-9-10(4-8)18-6-17-9/h2-4H,5-6H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIVPWSXQNBZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2726605.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)

![N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide](/img/structure/B2726620.png)

![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)

![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)